molecular formula C19H21N5O2S2 B2789345 N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892732-16-0

N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2789345
CAS RN: 892732-16-0
M. Wt: 415.53
InChI Key: SJNHSELLHFXHGK-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Pyrimidines are another class of heterocyclic compounds that are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

The synthesis of triazoles has been a subject of extensive research due to their versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .


Molecular Structure Analysis

Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Physical And Chemical Properties Analysis

Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability .

Mechanism of Action

While the specific mechanism of action for “N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is not available, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

The development of novel triazole and pyrimidine derivatives for various applications, including as potential neuroprotective and anti-neuroinflammatory agents, is an active area of research .

properties

IUPAC Name

N-(3-methylbutyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12(2)8-10-20-17-16-15(9-11-27-16)24-18(21-17)19(22-23-24)28(25,26)14-6-4-13(3)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNHSELLHFXHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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